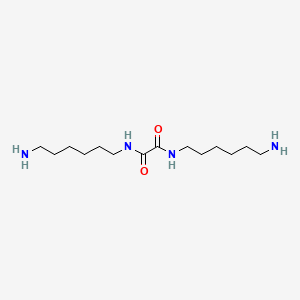![molecular formula C14H14O2 B14710895 7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one CAS No. 22253-74-3](/img/structure/B14710895.png)
7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one is a complex organic compound with a unique structure that combines elements of benzene, cycloheptane, and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are critical to achieving high-quality industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol: A polycyclic aromatic hydrocarbon with similar structural elements.
1-Pyrenemethanol: Another compound with a polycyclic aromatic structure.
1-Hydroxypyrene: A hydroxylated derivative of pyrene.
Uniqueness
7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one is unique due to its specific combination of benzene, cycloheptane, and pyran rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
22253-74-3 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
7,8,9,10-tetrahydro-6H-cyclohepta[b]chromen-11-one |
InChI |
InChI=1S/C14H14O2/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2 |
InChI Key |
KIACWWYBGHHTSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)OC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


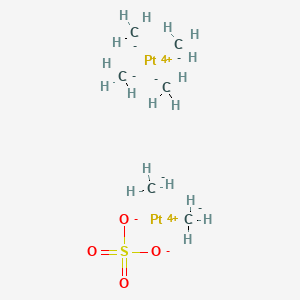
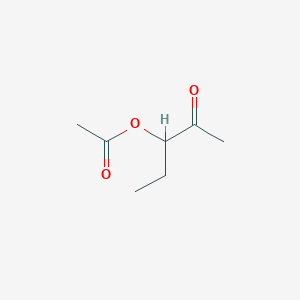
![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
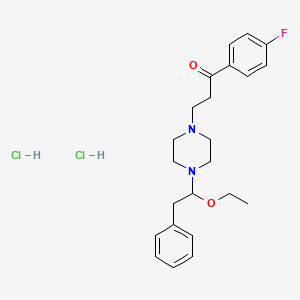
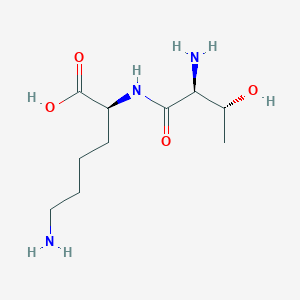
![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
![3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one;pyridine](/img/structure/B14710849.png)
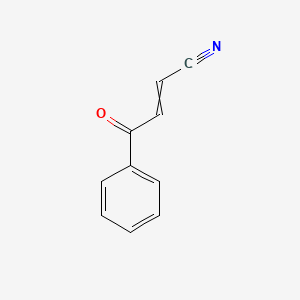
![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
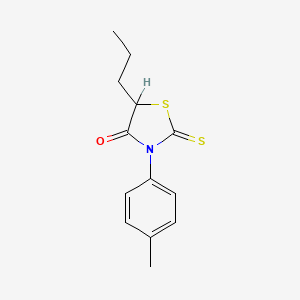
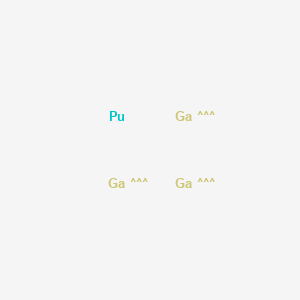
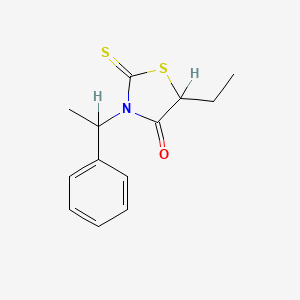
![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)
